2,4,4'-Trichlorodiphenyl ether
Description
Contextual Significance in Persisting Organic Pollutants Research
Polychlorinated diphenyl ethers (PCDEs), including the 2,4,4'-trichloro congener, are recognized as Persistent Organic Pollutants (POPs). nih.govarabjchem.org POPs are chemical substances that persist in the environment, bioaccumulate through the food web, and pose a risk of causing adverse effects to human health and the environment. arabjchem.orgthermofisher.com The chemical stability and lipophilicity of PCDEs facilitate their accumulation in the fatty tissues of organisms, which can lead to biomagnification through the food chain. ontosight.ai
Research has demonstrated that PCDEs are widely distributed in various environmental compartments, including sediments and biota. nih.govbohrium.com Their ability to undergo long-range environmental transport makes them a global concern. nih.gov The widespread occurrence of these compounds is primarily linked to their status as by-products and impurities in the manufacturing of commercial chlorophenols and chlorophenoxy acid herbicides. nih.govaccustandard.com They have also been identified as being formed in PCB transformer oil. accustandard.com Due to their persistence, PCDEs continue to be a subject of environmental monitoring and research even after the restriction of many of their primary sources. accustandard.com
Historical Trajectory of Scientific Inquiry into Chlorinated Diphenyl Ethers
Scientific interest in the environmental impact and potential health effects of polychlorinated diphenyl ethers (PCDEs) was particularly prominent during the 1980s and 1990s. accustandard.com This era of research established that the widespread presence of PCDEs in the environment was largely unintentional, resulting from their formation as impurities in industrial chemical production, such as in wood preservatives derived from chlorophenols and in certain herbicides. accustandard.com
Studies from this period focused on identifying and quantifying PCDEs in various environmental matrices. For instance, research on the degradation of diphenyl ether herbicides in soils provided early insights into the environmental behavior of these structures under different conditions. tandfonline.com Since the 1990s, many countries have banned or restricted the use of PCBs and the specific chlorophenol products associated with PCDE contamination, which has led to a corresponding decrease in their accumulation rates. accustandard.com However, their persistence in the environment has necessitated continued study, with a renewed focus on their long-term fate and effects. accustandard.com
Interdisciplinary Research Perspectives for 2,4,4'-Trichlorodiphenyl Ether Studies
The study of this compound and other PCDEs is inherently interdisciplinary, integrating principles from environmental chemistry, microbiology, toxicology, and analytical sciences. nih.govepa.gov This multifaceted approach is essential for understanding the complex behavior of these pollutants.
Research efforts include:
Environmental Fate and Monitoring: Scientists conduct extensive monitoring to determine the levels of PCDEs in air, water, soil, sediment, and biota. nih.govbohrium.com For example, 2,4,4'-trichloro-2'-hydroxydiphenyl ether was identified in various water sources, including river water and effluents from chemical plants and sewage treatment plants. epa.gov
Degradation Mechanisms: A significant area of research is the degradation of PCDEs. This includes studying microbial degradation under both aerobic and anaerobic conditions. nih.gov Studies have isolated bacteria, such as Pseudomonas sp., capable of utilizing chlorinated diphenyl ethers as a carbon source. koreascience.kr Fungal degradation is also a key area of investigation. nih.gov Furthermore, advanced oxidation processes like photocatalytic degradation are being explored as potential remediation technologies. rsc.org
Analytical Method Development: Progress in understanding PCDEs relies on sophisticated analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS), to detect and quantify these compounds at trace levels in complex environmental samples. tandfonline.comthermofisher.cn
This collaborative research is crucial for developing a comprehensive picture of the environmental risks associated with PCDEs and for devising effective management and remediation strategies.
Detailed Research Findings
Research into this compound (CDE 28) and its isomers provides critical data on their behavior in the environment.
Physicochemical Properties
The physical and chemical properties of trichlorodiphenyl ethers are key to understanding their environmental transport and fate. Low water solubility and a solid state at room temperature are common characteristics. ontosight.ai
Interactive Table 1: Physicochemical Properties of Selected Trichlorodiphenyl Ether Isomers
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Water Solubility |
| This compound | C₁₂H₇Cl₃O | 281.54 | Solid (typical) ontosight.ai | Low ontosight.ai |
| 2,4,6-Trichlorodiphenyl ether | C₁₂H₇Cl₃O | 281.54 | Solid ontosight.ai | Low (<1 mg/L at 25°C) ontosight.aivulcanchem.com |
| 3,3',4-Trichlorodiphenyl ether | C₁₂H₇Cl₃O | 281.54 | Synthetic chemical ontosight.ai | Low (characteristic) ontosight.ai |
| 2,2',4-Trichlorodiphenyl ether | C₁₂H₇Cl₃O | - | - | Low (characteristic) ontosight.ai |
Note: Data is compiled from various sources for related isomers to provide context. Specific experimental values for this compound are not always available in the reviewed literature.
Biodegradation Research
Studies comparing the degradation of different halogenated compounds offer insights into their relative persistence. A study investigated the biodegradation kinetics of this compound (CDE 28) and its brominated analogue, 2,4,4'-tribromodiphenyl ether (BDE 28), in soil. nih.gov The results showed that under both aerobic and anaerobic conditions, the chlorinated congener (CDE 28) was more persistent than its brominated counterpart. nih.gov
Interactive Table 2: Comparative Biodegradation of this compound (CDE 28) and Related Compounds in Soil
| Compound | Condition | Persistence Ranking (Half-life) | Finding |
| This compound (CDE 28) | Aerobic | Not explicitly ranked, but degradation was assessed. | Assessed for comparison with brominated flame retardants. nih.gov |
| 2,4,4'-Tribromodiphenyl ether (BDE 28) | Aerobic | BDE 28 > TBBPA > TBECH > HxBrBz > 246BrPh | BDE 28 was the most persistent among the tested BFRs with declining concentrations. nih.gov |
| This compound (CDE 28) | Anaerobic | Not explicitly ranked, but degradation was assessed. | Assessed for comparison with brominated flame retardants. nih.gov |
| 2,4,4'-Tribromodiphenyl ether (BDE 28) | Anaerobic | BDE 28, BDE 209 > TBBPA > HxBrBz > TBECH > 246BrPh | BDE 28 was among the most persistent of the tested BFRs. nih.gov |
Source: Adapted from a study on biodegradation kinetics in aerobic and anaerobic soil. nih.gov Note: The study focused on brominated flame retardants (BFRs) and used chlorinated compounds like CDE 28 for comparison. A direct half-life value for CDE 28 was not provided in the abstract.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-1-(4-chlorophenoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3O/c13-8-1-4-10(5-2-8)16-12-6-3-9(14)7-11(12)15/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIORTDHJOLELKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00872042 | |
| Record name | 2,4,4'-trichlorodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00872042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57321-63-8, 59039-21-3 | |
| Record name | Trichlorodiphenyl ether (mixed isomers) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057321638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,4'-Trichlorodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059039213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,4'-trichlorodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00872042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,4'-TRICHLORODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/143JDA791V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Derivatization Research for 2,4,4 Trichlorodiphenyl Ether
Advanced Synthetic Routes and Pathway Elucidation
The construction of the 2,4,4'-trichlorodiphenyl ether molecule is primarily achieved through ether synthesis followed by controlled chlorination, or by coupling pre-chlorinated precursors.
Novel Catalytic Approaches in Ether Synthesis
The formation of the diphenyl ether linkage is a critical step in the synthesis of this compound. The Ullmann condensation is a classical and widely used method for this purpose. wikipedia.org This reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenoxide. wikipedia.orgorganic-chemistry.org For the synthesis of a precursor to this compound, this could involve reacting a dichlorophenol with a chlorobenzene (B131634) derivative or a phenol (B47542) with a dichlorobenzene, in the presence of a copper catalyst. vulcanchem.com
Traditional Ullmann reactions often require harsh conditions, such as high temperatures (frequently over 210°C) and high-boiling polar solvents like N-methylpyrrolidone or dimethylformamide, with stoichiometric amounts of copper. wikipedia.org Modern advancements focus on the use of soluble copper catalysts supported by various ligands, such as diamines and acetylacetonate (B107027), which can lead to improved yields and milder reaction conditions. wikipedia.orgnih.gov For instance, the use of basic copper carbonate or copper salts of lower aliphatic carboxylic acids has been shown to have better catalytic activity than other copper catalysts previously known for the Ullmann reaction. google.com
A key challenge in Ullmann-type syntheses is directing the reaction to form the desired unsymmetrical diphenyl ether. For example, in the synthesis of a precursor for 2,4,4'-trichloro-2'-hydroxydiphenyl ether, a known method involves the reaction of 2,5-dichloronitrobenzene with the metal hydroxide (B78521) of 2,4-dichlorophenol (B122985) under a copper catalyst. google.com This highlights the use of pre-functionalized reactants to build the core structure. The mechanism of these catalyzed reactions is complex, with evidence suggesting the involvement of ligated anionic Cu(I) intermediates that react with the aryl halide. nih.gov
| Catalytic System | Reactants | Conditions | Key Features |
| Classical Ullmann | Aryl Halide + Phenol | High Temperature (>200°C), Stoichiometric Copper | Traditional method, often requires harsh conditions. wikipedia.org |
| Modern Ullmann | Aryl Halide + Phenol | Lower Temperature, Soluble Cu-catalyst with ligands | Improved efficiency and milder conditions. wikipedia.orgnih.gov |
| Specific Copper Catalysts | Alkali Metal Phenolate + Halobenzene | Elevated Temperature | Basic copper carbonate shows enhanced catalytic activity. google.com |
Optimization of Reaction Conditions for Selective Chlorination
Achieving the specific 2,4,4'-trichloro substitution pattern requires highly selective chlorination methods. This can be accomplished either by chlorinating a pre-formed diphenyl ether or by using pre-chlorinated starting materials in the ether synthesis step.
A documented route to this compound involves the direct chlorination of a diphenyl ether compound. google.com The choice of chlorinating agent and catalyst is crucial for controlling the regioselectivity. Common chlorinating reagents include chlorine gas (Cl₂), sulfuryl chloride (SO₂Cl₂), and sodium hypochlorite (B82951) (NaOCl). google.com The reaction can be catalyzed by Lewis acids such as aluminum chloride (AlCl₃), ferric chloride (FeCl₃), or zinc chloride (ZnCl₂), as well as heterogeneous catalysts like zeolites. google.com For example, a process has been described where a diphenyl ether compound is stirred with a chlorinating agent at a temperature of 0°C or higher, in the presence or absence of a solvent and catalyst, to yield this compound. google.com
Research into the selective chlorination of aromatic compounds has yielded highly regioselective systems. For instance, the chlorination of alkyl phenyl ethers with sodium chlorite (B76162) catalyzed by manganese(III) acetylacetonate and moist alumina (B75360) in dichloromethane (B109758) shows high para-selectivity. rsc.org Other studies have demonstrated that catalysts can control the regiochemical outcome of aromatic electrophilic substitution. A Lewis basic selenoether catalyst, for example, has been used for highly efficient ortho-selective electrophilic chlorination of phenols. nsf.gov Such catalyst-controlled strategies could be adapted to achieve the desired 2,4,4'- substitution pattern on the diphenyl ether core by directing chlorine to the specific ortho and para positions.
| Chlorination Method | Reagent/Catalyst | Selectivity | Reference |
| Direct Chlorination | Cl₂, SO₂Cl₂, NaOCl / AlCl₃, FeCl₃ | Governed by directing effects of ether group | google.com |
| Catalytic Chlorination | Sodium chlorite / Mn(III) acetylacetonate | High para-selectivity for alkyl phenyl ethers | rsc.org |
| Catalyst-Controlled | N-chlorosuccinimide / Selenoether catalyst | High ortho-selectivity for phenols | nsf.gov |
Minimization of Undesired Byproduct Formation in Synthesis
A significant challenge in the synthesis of polychlorinated diphenyl ethers is the potential formation of highly toxic byproducts, particularly polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). These can arise from intramolecular cyclization reactions, especially at the high temperatures often employed in Ullmann condensations.
One patented method for producing a derivative, 2,4,4'-trichloro-2'-hydroxydiphenyl ether, specifically addresses this issue. google.com The traditional route, which involves a copper-catalyzed Ullmann coupling of two molecules of 2,4-dichlorophenol salt, can lead to the formation of dibenzodioxins with two chlorine substitutions. google.com Furthermore, the preparation via a diazo compound of 2,4,4'-trichloro-2'-aminodiphenyl ether can result in various chlorinated dibenzofurans. google.com To circumvent this, an alternative pathway was developed involving the carbonylation and subsequent oxidation of this compound. This multi-step process, starting from phenol or 4-chlorophenol (B41353) instead of 2,4-dichlorophenol, is designed to avoid the conditions that lead to these toxic byproducts. google.com
During the Ullmann condensation, side reactions can also include the debromination or dimerization of reactants, leading to a reduction in the yield of the desired ether. jst.go.jp The choice of solvent can also play a role; non-protic polar solvents like DMSO or DMF can increase the nucleophilic character of the phenoxide ion but may also promote side reactions leading to trimers or polyethers at high temperatures. google.com
Isotopic Labeling and Analogue Synthesis for Mechanistic Investigations
To study the metabolic fate, environmental transport, and mechanism of action of this compound, isotopically labeled versions and structural analogues are invaluable tools.
Preparation of Deuterated and Carbon-14 Labeled this compound
Isotopic labeling allows for the tracking of molecules in complex biological and environmental systems. The synthesis of Carbon-14 (¹⁴C) labeled compounds is a common strategy for such studies. A method for synthesizing ¹⁴C-labeled 2,4,6-trichlorophenyl 4-nitrophenyl ether, a related compound, has been documented. acs.org This synthesis started with [U-¹⁴C]phenol, demonstrating that the label can be incorporated into one of the aromatic rings before the ether linkage is formed. acs.org A similar strategy could be employed for this compound, where a ¹⁴C-labeled phenol or chlorobenzene is used as a precursor in an Ullmann-type reaction. For example, ¹⁴C-labeled 2,2',4,4',5,5'-hexaBDE (BDE-153) has been used in disposition studies, with the radiolabel originating from commercially available precursors. nih.gov
Deuterium (B1214612) (D or ²H) labeling is another powerful technique, often used in conjunction with mass spectrometry for metabolic studies. nih.gov General methods for the deuteration of diaryl ethers have been developed. One such method involves an iron-catalyzed C-H activation that allows for the exchange of hydrogen atoms on the aryl rings with deuterium from D₂O. researchgate.net This has been shown to be effective for di-p-tolyl ether, yielding a perdeuterated product. researchgate.net Another approach uses a palladium on carbon catalyst with aluminum and D₂O to facilitate selective H-D exchange reactions under mild conditions. mdpi.com These general methodologies could be applied to this compound to produce deuterated standards for analytical and mechanistic research.
| Isotope | Labeling Strategy | Precursor Example | Key Application |
| Carbon-14 | Incorporation via labeled starting material in multi-step synthesis. | [U-¹⁴C]Phenol | Metabolism and environmental fate studies. acs.org |
| Deuterium | Catalytic H-D exchange on the final compound or precursor. | D₂O | Mass spectrometry internal standards, metabolic pathway elucidation. researchgate.netmdpi.com |
Synthesis of Hydroxylated and Other Substituted Diphenyl Ether Analogues for Comparative Studies
The synthesis of hydroxylated analogues of this compound is important for investigating potential metabolites and for comparative toxicological studies. Hydroxylated metabolites of polychlorinated biphenyls (PCBs), which are structurally similar, are known to be formed in biological systems and can exhibit significant biological activity. nih.gov
A synthetic route for 2-hydroxy-4,2',4'-trichlorodiphenyl ether has been established. google.com One general method involves the diazotization of a corresponding 2-amino-halogen diphenyl ether, followed by boiling to replace the diazo group with a hydroxyl group. google.com Another approach involves the demethylation of a methoxy-substituted diphenyl ether. google.com For example, 2-methoxy-4,2',4'-trichlorodiphenyl ether can be treated with boron tribromide in benzene (B151609) to yield the corresponding 2-hydroxy derivative. google.com
The synthesis of hydroxylated polybrominated diphenyl ethers (OH-PBDEs) also provides a template for how hydroxylated trichlorodiphenyl ethers could be prepared. These syntheses often involve multi-step procedures starting from brominated phenols and anilines, utilizing reactions like the Ullmann condensation and subsequent functional group transformations. oup.com The availability of standards like 2-hydroxy-2',4,4'-trichlorodiphenyl ether is crucial for identifying metabolites in biological samples. oup.com
Structural Characterization Advancements in Synthetic Chemistry of Chlorinated Diphenyl Ethers
The unambiguous identification of chlorinated diphenyl ether (CDE) congeners produced during synthesis is critical, given that there are 209 possible isomers, each with potentially different properties. mdpi.com Modern analytical chemistry relies on a suite of advanced spectroscopic techniques to confirm the precise structure, purity, and isomeric distribution of synthesized CDEs, including this compound.
Mass Spectrometry (MS) , particularly when coupled with Gas Chromatography (GC-MS), is a cornerstone for the analysis of CDEs. It provides essential information on the molecular weight and the degree of chlorination based on the isotopic pattern of chlorine. High-resolution mass spectrometry (HRMS) can determine the exact elemental composition of a molecule, further confirming its identity. whoi.edu The fragmentation patterns observed in MS are characteristic of the substitution pattern on the diphenyl ether backbone.
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for the definitive structural elucidation of CDE isomers. Both ¹H and ¹³C NMR are used to determine the exact placement of chlorine atoms on the aromatic rings. researchgate.net
¹H NMR : The chemical shifts and coupling constants of the hydrogen atoms on the phenyl rings are highly sensitive to the position of adjacent chlorine substituents. researchgate.netcdnsciencepub.com
¹³C NMR : Provides direct information about the carbon skeleton and the electronic environment of each carbon atom, with chlorine substitution causing significant shifts in the signals of attached carbons. researchgate.net
Advanced two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are often employed to resolve complex spectra and unambiguously assign all proton and carbon signals, which is especially crucial for complex mixtures or novel congeners. whoi.edunih.gov Research has shown that simple predictive rules for chemical shifts are often insufficient for CDEs, necessitating detailed experimental analysis for each congener. researchgate.net
Vibrational Spectroscopy , including Infrared (IR) and Raman spectroscopy, offers complementary structural information. These techniques probe the vibrational modes of the molecule, such as C-Cl, C-O, and C-C stretching, which are influenced by the substitution pattern. nih.govkpi.ua While often used for functional group identification, detailed analysis of the spectra, sometimes aided by computational methods like Density Functional Theory (DFT), can help distinguish between isomers. nih.gov
The table below outlines the primary applications of these analytical techniques in the characterization of chlorinated diphenyl ethers.
Table 3: Spectroscopic Techniques for the Structural Characterization of CDEs
| Technique | Application | Information Obtained |
|---|---|---|
| GC-MS | Purity assessment and identification | Molecular weight, degree of chlorination, fragmentation patterns, separation of isomers. |
| ¹H NMR | Definitive structural elucidation | Position of hydrogen atoms, proton-proton coupling, conformational information. researchgate.net |
| ¹³C NMR | Definitive structural elucidation | Carbon skeleton, number and electronic environment of unique carbons. researchgate.net |
| 2D NMR (HSQC, HMBC) | Unambiguous signal assignment | Correlation between directly bonded and long-range coupled protons and carbons. nih.gov |
| IR & Raman Spectroscopy | Functional group analysis and isomeric differentiation | Characteristic vibrational frequencies for C-O, C-Cl, and aromatic ring modes. nih.gov |
Table 4: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| 1,4-dichlorobenzene |
| This compound |
| 2,4,4'-trichloro-2'-hydroxydiphenyl ether (Triclosan) |
| 2,5-dichloronitrobenzene |
| Aluminum chloride (AlCl₃) |
| Chlorine (Cl₂) |
| Ferric chloride (FeCl₃) |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Sodium hypochlorite (NaOCl) |
| Sulfuryl chloride (SO₂Cl₂) |
| Thionyl chloride (SOCl₂) |
Environmental Occurrence, Distribution, and Source Apportionment Research of 2,4,4 Trichlorodiphenyl Ether
Methodologies for Spatial and Temporal Monitoring in Environmental Compartments
The environmental fate of 2,4,4'-Trichlorodiphenyl ether is investigated through systematic monitoring across different environmental spheres. These studies are crucial for understanding its transport, persistence, and potential for accumulation.
Atmospheric Transport and Deposition Dynamics
The study of this compound in the atmosphere is essential for understanding its long-range transport potential. While specific studies on the atmospheric transport of this compound are limited, research on related chlorinated compounds provides insight into its likely behavior. The gas-phase reactions of chlorinated diphenyl ethers with hydroxyl (OH) radicals are a primary degradation pathway in the atmosphere. acs.org Models like the Global 3-D Dynamic Model for Semi-volatile Persistent Organic Pollutants (GEM/POPs) can be used to simulate the atmospheric transport and deposition of such compounds, providing a picture of their global distribution. acs.org Passive air samplers, such as polyurethane foam (PUF) disks, are effective tools for monitoring these types of chemicals in the air, even at low concentrations and in particle-phase. acs.org
Aquatic System Distribution: Surface Water, Groundwater, and Sediment Dynamics
This compound has been detected in various aquatic environments. Monitoring studies have identified its presence in surface water, and it is known to have the potential to persist in natural surface waters. epa.gov The compound's properties suggest it can be sorbed by organic-rich sediments. epa.gov
The photochemical transformation of related compounds like 2'-HO-2,4,4'-trichlorodiphenyl ether (triclosan) in estuarine water has been studied, indicating that sunlight can play a role in the degradation of such compounds in aquatic systems. nih.gov However, the presence of dissolved organic matter can influence these phototransformation rates. nih.gov
Below is a table summarizing the occurrence of haloethers, including a related compound, in various water types.
| Water Type | Frequency of Haloether Identification |
| Finished drinking water | 1 |
| Chemical Plant Effluent | 1 |
| Raw sewage | 1 |
| Sewage treatment plant effluent | 2 |
| River Water | 3 |
| Data based on the detection of 2,4,4'-Trichloro-2'-hydroxydiphenyl ether. epa.gov |
Terrestrial System Distribution: Soil Matrices and Biota Accumulation Research (excluding human data)
In terrestrial ecosystems, this compound can be found in soil and can accumulate in organisms. Studies on the biodegradation of chlorinated compounds in soil have included this compound (also referred to as CDE 28). nih.gov
One study investigated the biodegradation kinetics of several brominated and chlorinated compounds in both aerobic and anaerobic soil. nih.gov The results for the chlorinated compounds are presented in the table below.
| Compound | Biodegradation in Aerobic Soil | Biodegradation in Anaerobic Soil |
| This compound (CDE 28) | Half-life longer than other tested chlorinated compounds | Showed persistence |
| 2,4,6-Trichlorophenol (B30397) (246ClPh) | Declined | Declined |
| Hexachlorobenzene (HxClBz) | Declined | Declined |
| 2,2',4,4',5,5'-Hexachlorobiphenyl (PCB 153) | Declined | Declined |
| Based on a comparative biodegradation study. nih.gov |
Research on related diphenyl ether herbicides has shown they are relatively stable in soil with long degradation half-lives. mdpi.com The degradation of these herbicides is generally much slower under upland conditions compared to flooded conditions. tandfonline.com Bioaccumulation of similar compounds, such as brominated diphenyl ethers, has been observed in earthworms. diva-portal.org
Global and Regional Distribution Modeling of Chlorinated Diphenyl Ethers
Models that simulate the long-range transport and fate of POPs can be adapted to predict the distribution of chlorinated diphenyl ethers. These models incorporate factors such as emission sources, atmospheric transport pathways, partitioning between air, water, soil, and biota, and degradation rates in different environmental compartments. acs.org
For instance, studies on polychlorinated biphenyls (PCBs), which share structural similarities with chlorinated diphenyl ethers, have shown that these compounds can be transported over long distances and accumulate in remote regions far from their original sources. wa.govwho.int Atmospheric transport models combined with monitoring data from various locations can reveal these distribution patterns. nih.gov
Source Identification and Apportionment Methodologies in Environmental Forensics
Identifying the sources of this compound in the environment is a key aspect of environmental forensics. This involves distinguishing between potential industrial, agricultural, and unintentional formation sources.
One approach is to analyze the congener profiles of polychlorinated diphenyl ethers (PCDEs) in environmental samples. Different sources may have unique signatures or ratios of different congeners. For example, the impurity profiles of certain pesticides have been identified as a source of dioxin-like compounds in paddy soils. nih.gov
Receptor models, such as Positive Matrix Factorization (PMF) and Principal Component Analysis (PCA), are powerful statistical tools used for source apportionment. europa.eucsic.es These methods analyze the chemical composition of samples collected at a "receptor" site (e.g., a monitoring station) to identify the number and types of sources contributing to the pollution, and to quantify their respective contributions. csic.es
For example, in the context of air pollution, source apportionment can distinguish between contributions from traffic, industrial emissions, and natural sources. europa.eu A similar approach can be applied to sediment or soil samples to trace the origins of this compound and other contaminants.
Environmental Fate and Transformation Research of 2,4,4 Trichlorodiphenyl Ether
Mechanistic Studies of Abiotic Transformation Pathways
Abiotic transformation processes are chemical reactions that occur in the environment without direct microbial mediation. For 2,4,4'-trichlorodiphenyl ether, the most relevant abiotic pathways include photolysis and, to a lesser extent, hydrolysis.
Photolysis, or degradation by light, is a significant abiotic pathway for the transformation of PCDEs in the environment. nih.gov This process can occur through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, which is mediated by other light-absorbing substances in the environment that produce reactive species.
Research on structurally related compounds, such as the herbicide 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), provides insight into the potential mechanisms for this compound. The primary photochemical steps for 2,4,5-T involve both photoionization (creating a radical cation) and the heterolytic cleavage of a carbon-chlorine (C-Cl) bond. nih.gov This cleavage is a key step in the degradation process.
For chlorinated aromatic compounds, direct absorption of UV light can lead to reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. Another major pathway is photosubstitution, where a chlorine atom is replaced by a hydroxyl group (OH), forming a hydroxylated derivative. nih.gov The photodecomposition of 2,4,5-T in water has been shown to yield products resulting from the substitution of chlorine atoms at various positions on the aromatic ring by hydroxyl groups. nih.gov It is also possible for photolysis to induce intramolecular cyclization, leading to the formation of more toxic byproducts like polychlorinated dibenzofurans (PCDFs). nih.gov
Table 1: Potential Photolytic Transformation Products of Chlorinated Aromatic Ethers (based on 2,4,5-T studies)
| Precursor Compound | Photolytic Process | Major Products | Reference |
| 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T) | UV Photolysis in aqueous solution | Hydroxylated derivatives (Cl replaced by OH) | nih.gov |
| 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T) | UV Photolysis in aqueous solution | Products of benzene (B151609) ring hydroxylation | nih.gov |
| Polychlorinated Diphenyl Ethers (PCDEs) | Photolysis | Hydroxylated PCDEs | nih.gov |
| Polychlorinated Diphenyl Ethers (PCDEs) | Photolysis / Pyrolysis | Polychlorinated dibenzo-p-dioxins and furans | nih.gov |
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For diphenyl ethers, the ether linkage (C-O-C) is generally stable and resistant to hydrolysis under typical environmental conditions of temperature and pH. While hydrolysis of esters of related compounds like 2,4,5-T can occur within days, the core ether structure of PCDEs is far more recalcitrant. healthandenvironment.org Therefore, hydrolysis is not considered a significant environmental degradation pathway for this compound compared to photolysis or biodegradation.
Biogeochemical Transformation Mechanisms
Biogeochemical transformations involve processes mediated by living organisms, primarily microorganisms, which play a critical role in the ultimate fate of many organic pollutants. The degradation of this compound can proceed under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, following distinct pathways.
The structural similarity between PCDEs and the better-studied PCBs suggests that analogous microbial degradation pathways are likely. nih.gov Microorganisms capable of degrading PCBs have been extensively studied and often utilize these compounds as a source of carbon and energy. nih.govbohrium.com
Under aerobic conditions, the primary mechanism for bacterial degradation of chlorinated aromatic compounds like PCBs involves an initial attack by powerful oxidative enzymes. nih.govnih.gov Bacteria, particularly species of Pseudomonas, Rhodococcus, and Sphingomonas, employ a biphenyl (B1667301) dioxygenase enzyme to introduce two hydroxyl groups onto one of the aromatic rings. nih.govfrontiersin.org
This enzymatic action creates a cis-dihydrodiol, which is then dehydrogenated to form a dihydroxylated intermediate, such as a chlorocatechol. nih.gov The aromatic ring is subsequently cleaved by another dioxygenase enzyme, initiating a sequence of reactions that breaks down the molecule into smaller components, such as chlorobenzoic acids, which can be further metabolized. nih.govslideshare.net This process typically targets the less chlorinated of the two aromatic rings. For this compound, this would likely involve the hydroxylation of the dichlorinated ring, potentially leading to the formation of chlorinated phenols and catechols as metabolites. Studies on polybrominated diphenyl ethers (PBDEs) have confirmed that PCB-degrading bacteria can transform these compounds, resulting in the accumulation of hydroxylated derivatives. nih.gov
In anaerobic environments, such as deep sediments and contaminated soils, a different microbial process known as reductive dechlorination is the dominant transformation pathway for highly chlorinated compounds. researchgate.netnih.gov This process, also termed halorespiration, is carried out by specific groups of anaerobic bacteria that use the chlorinated compound as an electron acceptor in their respiration, much like humans use oxygen. nih.govnih.gov
During this process, a chlorine atom is removed from the aromatic ring and replaced with a hydrogen atom, reducing the degree of chlorination. slideshare.net This sequential removal of chlorine atoms transforms highly chlorinated congeners into less chlorinated, and often less toxic, forms. nih.gov Studies on PCBs and PBDEs have shown that bacteria from genera such as Dehalococcoides, Dehalobacter, and Desulfitobacterium are capable of this transformation. berkeley.eduacs.org For this compound, anaerobic biotransformation would be expected to produce dichlorodiphenyl ethers and monochlorodiphenyl ethers as major metabolites. This process is crucial because the less chlorinated products of anaerobic degradation are often more susceptible to complete degradation by aerobic bacteria. slideshare.net
Table 2: Comparison of Aerobic and Anaerobic Microbial Transformation Pathways for Halogenated Diphenyl Ethers/Biphenyls
| Condition | Primary Mechanism | Key Enzymes / Process | Initial Products | Key Microorganisms (Examples) | Reference |
| Aerobic | Oxidative Degradation | Biphenyl Dioxygenase | Dihydroxylated intermediates (e.g., chlorocatechols) | Rhodococcus sp., Sphingomonas sp. | nih.gov |
| Anaerobic | Reductive Dechlorination (Halorespiration) | Dehalogenases | Less-chlorinated congeners | Dehalococcoides sp., Desulfitobacterium sp. | nih.govberkeley.edu |
Role of Dissolved Organic Matter in Transformation Processes
Dissolved organic matter (DOM) plays a multifaceted and critical role in the environmental transformation of hydrophobic organic compounds like this compound, particularly in aquatic systems. The primary mechanism of transformation influenced by DOM is photodegradation. DOM's role is complex, exhibiting both sensitizing and inhibitory effects on the breakdown of the compound under solar irradiation.
As a photosensitizer, DOM absorbs sunlight and transfers the energy to produce a variety of reactive oxygen species (ROS). These ROS are highly reactive and can degrade persistent organic pollutants. The key ROS generated by irradiated DOM include:
Excited Triplet States of DOM (³DOM) : These are formed when DOM absorbs photons and transitions to an excited state. ³DOM can directly react with this compound through energy or electron transfer, or it can react with dissolved oxygen to produce other ROS.
Singlet Oxygen (¹O₂) : Formed through energy transfer from ³DOM* to ground-state molecular oxygen (³O₂), singlet oxygen is a significant oxidant that can react with and degrade electron-rich organic molecules.
Hydroxyl Radicals (•OH) : Though produced in smaller quantities, hydroxyl radicals are extremely powerful and non-selective oxidants that can initiate the degradation of a wide range of organic compounds.
Conversely, DOM can also inhibit the transformation of this compound through two primary mechanisms:
Quenching : DOM molecules can deactivate the excited states of the target compound or quench the reactive oxygen species, returning them to a less reactive state before they can react with the pollutant.
The net effect of DOM—whether it enhances or inhibits transformation—depends on a variety of factors, including the concentration of DOM, its chemical composition and source (e.g., terrestrial vs. microbial), the molecular weight of the DOM fractions, and the specific photochemical properties of the water matrix. Research on analogous compounds, such as polychlorinated biphenyls (PCBs), has shown that allochthonous DOM (originating from terrestrial sources), which is often more aromatic, can be more effective at photosensitizing degradation.
Sorption, Volatilization, and Transport Dynamics in Environmental Matrices
The environmental transport and ultimate fate of this compound are governed by its physical and chemical properties, which dictate how it partitions between air, water, soil, and sediment. Its hydrophobicity and semi-volatility are key characteristics influencing these dynamics.
Due to its low aqueous solubility and hydrophobic nature, this compound exhibits a strong tendency to adsorb to particulate matter, particularly the organic carbon fraction of soils and sediments. This process is a critical factor in reducing its mobility and bioavailability in the environment.
Adsorption/Desorption Isotherms : The equilibrium relationship between the concentration of this compound in the solid phase (soil/sediment) and the aqueous phase is described by adsorption isotherms. For many hydrophobic organic compounds, the Freundlich and Langmuir models are commonly used to fit experimental data.
Freundlich Isotherm : This empirical model is often used to describe nonlinear adsorption on heterogeneous surfaces. The equation is given by qₑ = Kբ * Cₑ¹ⁿ, where qₑ is the amount adsorbed per unit mass of sorbent, Cₑ is the equilibrium concentration in solution, and Kբ and 1/n are the Freundlich constants representing adsorption capacity and intensity, respectively.
Langmuir Isotherm : This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites.
Studies on structurally similar compounds like polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs) show that sorption is often nonlinear and is dominated by partitioning into the soil organic matter. chemsafetypro.com
Hysteresis : The desorption of this compound from soil and sediment particles often exhibits hysteresis, meaning the desorption process is not simply the reverse of the adsorption process. The compound may appear to be more strongly bound during desorption than during adsorption. This phenomenon can be caused by several factors, including the entrapment of molecules within the complex matrix of soil organic matter, slow diffusion out of micropores, or the formation of stronger bonds over time. Hysteresis has significant environmental implications, as it leads to the sequestration and long-term persistence of the compound in soils and sediments, making it less available for degradation or transport but creating a long-term reservoir of contamination.
| Compound Class | Kբ ((µg/g)/(µg/L)¹ⁿ) | 1/n (dimensionless) | Reference Compound |
|---|---|---|---|
| Polychlorinated Biphenyls (PCBs) | 15 - 250 | 0.75 - 0.95 | Trichlorobiphenyls |
| Polybrominated Diphenyl Ethers (PBDEs) | 50 - 600 | 0.80 - 0.98 | Tetrabromo-DE |
| Chlorophenols | 5 - 100 | 0.85 - 1.0 | Trichlorophenol |
The distribution of this compound among environmental compartments is quantified by several key partition coefficients.
Organic Carbon-Water Partition Coefficient (Koc) : This coefficient describes the partitioning of the compound between the organic carbon in soil or sediment and water. It is a critical parameter for predicting the extent of sorption. A high Koc value indicates a strong tendency to bind to solids, leading to accumulation in sediments and soils and low mobility in groundwater. nih.gov Given its structure, this compound is expected to have a high Koc value. The soil or sediment-water partition coefficient (Kd) can be estimated from Koc and the fraction of organic carbon (foc) in the solid matrix (Kd = Koc × foc). nih.gov
Octanol-Water Partition Coefficient (Kow) : Kow is a measure of a chemical's hydrophobicity. It is the ratio of its concentration in octanol (B41247) to its concentration in water at equilibrium. A high log Kow value, as is expected for this compound, correlates with high sorption potential to organic matter and a high potential for bioaccumulation in fatty tissues of organisms. The log Kow for tri- to tetra-halogenated diphenyl ethers typically ranges from 5.7 to 6.5. nih.gov
Henry's Law Constant (KH) : This constant describes the partitioning of a compound between air and water and is an indicator of its tendency to volatilize from water bodies. While many hydrophobic compounds have low volatility due to their high molecular weight, some, like PCBs, are considered semi-volatile. The Henry's Law Constant for this compound would determine its potential for long-range atmospheric transport.
| Property | Estimated Value | Implication |
|---|---|---|
| Log Kow (Octanol-Water Partition Coefficient) | 5.8 - 6.2 | High hydrophobicity, strong potential for sorption and bioaccumulation. |
| Log Koc (Organic Carbon-Water Partition Coefficient) | 5.0 - 5.5 | Strongly binds to soil and sediment organic matter; low mobility in water. |
| Henry's Law Constant (atm·m³/mol) | ~ 0.01 - 0.1 | Moderate potential for volatilization from water surfaces. |
Research on Environmental Transformation Products of this compound
In the environment, this compound can be transformed through various biotic and abiotic processes, leading to the formation of a range of degradation products. These products may have their own distinct environmental fate, persistence, and toxicity profiles.
Research on diphenyl ethers and analogous compounds has identified several key classes of transformation products that are likely to form from this compound.
Formation of Dioxins and Furans : One of the most significant transformation pathways for chlorinated diphenyl ethers is their potential to form highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). This can occur through photochemically induced intramolecular cyclization. For this compound, UV irradiation can lead to the cleavage of a carbon-hydrogen bond followed by ring closure and elimination of HCl, or cleavage of the ether bond followed by rearrangement and cyclization, to form various trichlorinated dioxin and furan (B31954) congeners. The formation of these byproducts is a major concern due to their extreme toxicity and persistence. capes.gov.br
Hydroxylated Metabolites : Hydroxylation is a common and important transformation pathway for both biotic and abiotic degradation.
Abiotic : Reaction with photochemically generated hydroxyl radicals (•OH) in water and air can introduce a hydroxyl (-OH) group onto one of the aromatic rings.
Biotic : Microorganisms and higher organisms can metabolize this compound using cytochrome P450 monooxygenase enzymes, which also results in the formation of various hydroxylated metabolites (OH-TCDEs). The position of the hydroxyl group can vary, leading to multiple isomers. These hydroxylated products are generally more polar and water-soluble than the parent compound.
Methylated Metabolites (e.g., Methyl Triclosan) : The antimicrobial agent triclosan (B1682465) is 2,4,4'-trichloro-2'-hydroxydiphenyl ether. If this compound is first hydroxylated at the 2' position, it forms triclosan. It is well-documented that triclosan can be subsequently methylated by microorganisms in sediments and wastewater treatment plants to form methyl triclosan. Therefore, it is plausible that a two-step transformation pathway for this compound exists: initial hydroxylation to a triclosan-like intermediate, followed by environmental methylation. Methyl triclosan is more hydrophobic and persistent than its hydroxylated precursor.
The environmental persistence and subsequent fate of the transformation products of this compound are highly variable and depend on their chemical structure.
PCDDs and PCDFs : The dioxin and furan byproducts are known to be among the most persistent organic pollutants. They are chemically stable, resistant to degradation, highly hydrophobic, and prone to bioaccumulation and biomagnification in food webs. Their formation represents a significant increase in environmental risk.
Hydroxylated Metabolites : While hydroxylation generally increases the water solubility and susceptibility of organic compounds to further degradation, some hydroxylated halogenated aromatic compounds can be persistent. They can bind to proteins and sediments and, in some cases, exhibit specific toxic mechanisms. Their increased polarity may make them more mobile in aquatic environments compared to the parent compound, but they are also more likely to undergo further biotic transformations like conjugation.
Methylated Metabolites : Methylated products, such as methyl triclosan, are typically more stable and less water-soluble than their hydroxylated precursors. This increases their persistence and potential for bioaccumulation. The conversion of a hydroxylated metabolite to a methylated one often represents a shift towards a more persistent and lipophilic contaminant.
The formation of these transformation products demonstrates that a full environmental assessment must consider not only the parent compound but also the complex mixture of byproducts that can be generated over time.
Advanced Analytical Methodologies for 2,4,4 Trichlorodiphenyl Ether in Research Matrices
Extraction and Cleanup Techniques for Complex Environmental and Biological Samples
The primary challenge in analyzing 2,4,4'-Trichlorodiphenyl ether lies in its low concentration in complex samples, which contain numerous interfering substances. Therefore, effective extraction and cleanup are paramount for isolating the target analyte and minimizing matrix effects.
Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization
Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are foundational techniques for the purification and concentration of this compound from liquid samples.
Liquid-Liquid Extraction (LLE) involves partitioning the analyte between two immiscible liquid phases. Optimization of LLE for this compound typically focuses on the selection of an appropriate organic solvent (e.g., n-hexane, dichloromethane) that provides high recovery for this nonpolar compound. Key parameters for optimization include the solvent-to-sample volume ratio, extraction pH (to minimize the extraction of acidic or basic interferences), and the number of extraction steps. Salting-out agents, such as sodium chloride, are often added to the aqueous phase to decrease the solubility of the analyte and enhance its transfer to the organic phase.
Solid-Phase Extraction (SPE) offers a more controlled and often more efficient alternative to LLE, reducing solvent consumption and providing higher concentration factors. For a nonpolar compound like this compound, reversed-phase sorbents such as C18 or polymeric sorbents are commonly employed. Optimization involves a systematic approach to the four main steps:
Conditioning: Wetting the sorbent with a solvent like methanol, followed by water or a buffer to prepare it for sample interaction.
Loading: Applying the sample at an optimized flow rate to ensure efficient retention of the analyte.
Washing: Rinsing the cartridge with a weak solvent mixture to remove co-sorbed interferences without eluting the target compound.
Elution: Using a small volume of a strong organic solvent (e.g., ethyl acetate, acetonitrile) to desorb the analyte.
The table below summarizes key optimization parameters for SPE.
| Parameter | Objective | Typical Conditions for this compound |
| Sorbent Type | Maximize retention of the nonpolar analyte. | C18-bonded silica, Polymeric (e.g., Styrene-Divinylbenzene) |
| Sample pH | Ensure analyte is in a neutral form. | Adjust to neutral pH (~7) |
| Loading Flow Rate | Allow sufficient interaction time with the sorbent. | 1-5 mL/min |
| Wash Solvent | Remove polar interferences. | Water/Methanol mixtures (e.g., 90:10 v/v) |
| Elution Solvent | Quantitatively recover the analyte in a small volume. | Dichloromethane (B109758), Ethyl Acetate, Hexane/Acetone mixtures |
Advanced Sample Preparation Methodologies (e.g., Accelerated Solvent Extraction)
For solid and semi-solid matrices such as soil, sediment, and biological tissues, more advanced techniques are required to overcome strong analyte-matrix interactions.
Accelerated Solvent Extraction (ASE) , also known as Pressurized Fluid Extraction (PFE), is a highly efficient technique for extracting persistent organic pollutants like this compound. ASE utilizes conventional liquid solvents at elevated temperatures (e.g., 50-200°C) and pressures (e.g., 1500-2000 psi). analysis.rsnih.gov These conditions maintain the solvent in its liquid state above its atmospheric boiling point, leading to several advantages:
Increased extraction efficiency due to enhanced analyte solubility and faster diffusion rates. analysis.rs
Reduced solvent consumption compared to traditional methods like Soxhlet extraction. cdc.gov
Significantly shorter extraction times, often less than 20 minutes per sample. nih.gov
High potential for automation, improving laboratory productivity. thermofisher.com
The extraction process involves placing the sample in a stainless steel cell, which is then heated and filled with the extraction solvent under pressure for a set period (static time). nih.gov The extract is then collected for further cleanup and analysis. This technique is approved under U.S. EPA Method 3545A for the extraction of semivolatile organic compounds, including compounds structurally similar to this compound like polychlorinated biphenyls (PCBs) and organochlorine pesticides. analysis.rscdc.gov
The following table outlines typical ASE parameters that can be optimized for the extraction of this compound from a solid matrix.
| Parameter | Influence on Extraction | Example Condition |
| Solvent | Analyte solubility | Hexane/Acetone (1:1, v/v) or Dichloromethane |
| Temperature | Extraction kinetics and efficiency | 100 °C |
| Pressure | Maintains solvent in liquid state | 1500 psi |
| Static Time | Duration of analyte-solvent contact under pressure | 5 minutes |
| Static Cycles | Number of fresh solvent extraction cycles | 2-3 |
| Flush Volume | Rinsing the cell and lines after extraction | 60% of cell volume |
| Purge Time | Purging remaining solvent from the cell with nitrogen | 90 seconds |
Chromatographic Separation and Detection Technologies
Following extraction and cleanup, the instrumental analysis of this compound is predominantly performed using gas or liquid chromatography coupled to various detectors.
Gas Chromatography-Electron Capture Detection (GC-ECD) Enhancements for Trace Analysis
Gas Chromatography with an Electron Capture Detector (GC-ECD) is a classic and highly sensitive technique for the analysis of halogenated compounds. analysis.rsthermofisher.com The ECD is exceptionally selective for electrophilic substances, such as the chlorine atoms in this compound, allowing for detection at picogram (pg) levels.
Enhancements for trace analysis often focus on improving selectivity and confirmation of analyte identity. A common approach is the use of a dual-column, dual-ECD setup. In this configuration, the sample extract is split and simultaneously injected onto two capillary columns with different stationary phase polarities (e.g., a nonpolar 5% phenyl-dimethylpolysiloxane and a mid-polarity 50% phenyl-dimethylpolysiloxane). The identity of this compound is confirmed if it elutes at the expected retention times on both columns. This dual-column confirmation significantly reduces the likelihood of false positives from co-eluting matrix components.
Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for both the definitive identification (qualitative) and precise measurement (quantitative) of organic compounds. thermofisher.com After separation on the GC column, molecules enter the mass spectrometer, where they are ionized (typically by electron ionization, EI), fragmented, and detected based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical "fingerprint" for this compound, allowing for unambiguous identification. nih.gov
For quantitative analysis, GC-MS can be operated in two modes:
Full Scan: The MS scans a wide range of m/z values, providing complete spectral information. This is ideal for identifying unknown compounds but is less sensitive.
Selected Ion Monitoring (SIM): The MS is programmed to monitor only a few specific m/z ions characteristic of the target analyte. This dramatically increases sensitivity and selectivity, making it the preferred mode for trace quantification.
For even greater selectivity in highly complex matrices, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is employed. thermofisher.com In this technique, a specific precursor ion for this compound is selected, fragmented, and one or more characteristic product ions are monitored. This process, known as Selected Reaction Monitoring (SRM), virtually eliminates matrix interference, providing extremely low detection limits. thermofisher.com
| Parameter | Description | Typical Value/Setting for this compound Analysis |
| GC Column | Stationary phase for separation | 30 m x 0.25 mm, 0.25 µm film thickness (e.g., HP-5MS) |
| Ionization Mode | Method for creating ions | Electron Ionization (EI) at 70 eV |
| MS Acquisition Mode | Method of data collection | Selected Ion Monitoring (SIM) or Selected Reaction Monitoring (SRM) |
| Quantifier Ion (SIM) | Most abundant characteristic ion | To be determined from the mass spectrum of a pure standard |
| Qualifier Ion(s) (SIM) | Other characteristic ions for identity confirmation | To be determined from the mass spectrum of a pure standard |
| SRM Transition (MS/MS) | Precursor ion → Product ion | To be determined empirically using a pure standard |
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications for Polar Metabolites
While GC-MS is ideal for the parent this compound compound, its polar metabolites, such as hydroxylated derivatives (OH-trichlorodiphenyl ethers), are often less volatile and may require derivatization before GC analysis. nih.gov Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is exceptionally well-suited for the direct analysis of these more polar compounds without derivatization. researchgate.netsemanticscholar.org
Metabolites are typically separated using reversed-phase liquid chromatography. Electrospray ionization (ESI) is the most common ionization technique, and for hydroxylated aromatic compounds, it is often operated in negative ion mode (ESI-), which facilitates the deprotonation of the hydroxyl group to form a [M-H]⁻ ion. semanticscholar.org Similar to GC-MS/MS, tandem mass spectrometry with SRM is used to achieve high sensitivity and selectivity for quantitative analysis. nih.gov This approach is critical for studying the biotransformation and potential biological activity of this compound. nih.govnih.gov
Isotope Dilution Mass Spectrometry for High-Precision Quantification
Isotope Dilution Mass Spectrometry (IDMS) is the reference method for the high-precision quantification of trace organic contaminants, including this compound. duq.eduresearchgate.net This technique provides a high degree of accuracy and precision by using a stable, isotopically labeled analogue of the target analyte as an internal standard. nih.gov For this compound, a common choice would be a uniformly labeled Carbon-13 (¹³C₁₂) standard.
The fundamental principle of IDMS involves adding a known amount of the isotopically labeled standard to the sample prior to extraction and cleanup. This "isotope spike" behaves almost identically to the native (unlabeled) analyte throughout the sample preparation and instrumental analysis process. Consequently, any loss of the native analyte during these steps is mirrored by a proportional loss of the labeled standard. By measuring the ratio of the native analyte to the labeled standard in the final extract using a mass spectrometer, the initial concentration of the native analyte in the sample can be calculated with high accuracy, effectively correcting for procedural losses and variations in instrument response. nih.gov
High-Resolution Gas Chromatography (HRGC) coupled with High-Resolution Mass Spectrometry (HRMS) is the instrumental technique of choice for IDMS analysis of PCDEs. nih.govepa.gov HRGC provides the necessary chromatographic separation of this compound from other congeners and potential matrix interferences. HRMS offers high sensitivity and selectivity, allowing for the detection of characteristic molecular fragments at specific mass-to-charge ratios (m/z) with very low detection limits. nih.gov
Table 1: Key Parameters for IDMS Quantification of this compound
| Parameter | Description | Example |
| Analyte | The target compound for quantification. | This compound |
| Isotopically Labeled Standard | A stable isotope-labeled version of the analyte. | ¹³C₁₂-2,4,4'-Trichlorodiphenyl Ether |
| Principle | Correction for analyte loss and instrument variability by measuring the ratio of native to labeled compound. | Ratio of response of native m/z to labeled m/z. |
| Instrumentation | The analytical instrument used for separation and detection. | High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS) |
| Ionization Mode | Method used to ionize the molecules. | Electron Ionization (EI) |
| Native Quantitation Ion (m/z) | A specific mass-to-charge ratio fragment of the native analyte used for quantification. | To be determined based on fragmentation pattern. |
| Labeled Standard Ion (m/z) | The corresponding mass-to-charge ratio fragment of the labeled standard. | To be determined based on fragmentation pattern. |
This interactive table summarizes the foundational elements of the Isotope Dilution Mass Spectrometry method as applied to the target compound.
Research findings from studies on analogous compounds like Polychlorinated Biphenyls (PCBs) and Polychlorinated Dibenzo-p-dioxins (PCDDs) have consistently demonstrated that IDMS provides superior accuracy and precision compared to other calibration methods, especially at low concentrations found in environmental matrices. duq.edunih.gov The use of ¹³C-labeled analogues is a well-established practice in EPA methods for persistent organic pollutants, underscoring the reliability of this approach. well-labs.com
Development of Novel Biosensors and Rapid Detection Methods for Environmental Monitoring Research
While IDMS offers unparalleled accuracy, it is also time-consuming and requires expensive instrumentation, making it less suitable for rapid, on-site environmental monitoring. This has spurred research into the development of novel biosensors and other rapid detection methods for compounds like this compound. nih.govnih.gov A biosensor is an analytical device that combines a biological recognition element (bioreceptor) with a transducer to convert a biological response into a measurable signal. nih.gov
The development of biosensors for specific, small-molecule environmental pollutants like this compound is an active area of research. Key components under investigation include:
Bioreceptors: These are biological molecules that can selectively bind to the target analyte. For this compound, potential bioreceptors could include antibodies (for immunosensors), enzymes, or nucleic acid aptamers developed to have a high affinity for the compound's structure. nih.gov
Transducers: The transducer converts the binding event between the bioreceptor and the analyte into a detectable signal. Common transduction mechanisms include electrochemical, optical (e.g., fluorescence, surface plasmon resonance), and piezoelectric signals. nih.govmdpi.com
Electrochemical biosensors, in particular, have shown promise for the detection of similar chlorinated aromatic compounds, such as chlorophenols. rsc.orgresearchgate.net These sensors often utilize electrodes modified with nanomaterials (e.g., graphene, gold nanoparticles) to enhance the electrochemical signal, thereby increasing sensitivity and lowering the limit of detection. researchgate.net A hypothetical electrochemical sensor for this compound might involve immobilizing a specific antibody or aptamer onto a nanomaterial-modified electrode. The binding of the analyte would then cause a measurable change in current, potential, or impedance.
Table 2: Comparison of Potential Biosensor Technologies for this compound Detection
| Biosensor Type | Bioreceptor | Transduction Principle | Potential Advantages | Research Challenges |
| Immunosensor | Antibody (Monoclonal or Polyclonal) | Electrochemical, Optical | High specificity and sensitivity. | Antibody production can be costly and time-consuming. |
| Aptasensor | Aptamer (Single-stranded DNA/RNA) | Electrochemical, Colorimetric | High stability, ease of synthesis, and modification. | Development of high-affinity aptamers for small molecules. |
| Enzyme-Based Sensor | Enzyme | Amperometric (measures current from redox reactions) | High sensitivity due to catalytic signal amplification. | Finding an enzyme that specifically interacts with the target. |
| Surface Plasmon Resonance (SPR) | Antibody, Aptamer | Change in refractive index upon binding. | Real-time, label-free detection. | Susceptibility to matrix effects and non-specific binding. |
This interactive table outlines various biosensor technologies that could be developed for the rapid detection of this compound, highlighting their principles and associated research considerations.
The primary goal of this research is to create portable, cost-effective, and user-friendly devices that can provide real-time or near-real-time data on the presence of this compound in environmental samples like water and soil. While no specific biosensor for this exact congener is commercially widespread, the principles and technologies are being actively developed and validated for structurally related priority pollutants. rsc.orgnih.gov
Ecological Interactions and Biogeochemical Cycling Research of 2,4,4 Trichlorodiphenyl Ether
Microbial Community Responses to 2,4,4'-Trichlorodiphenyl Ether Exposure in Ecosystems
Furthermore, studies on the degradation of 2,4,6-trichlorophenol (B30397) (2,4,6-TCP), another chlorinated aromatic pollutant, have shown that microbial communities, particularly those dominated by Proteobacteria, are key to its metabolism. mdpi.com The composition and adaptability of the native microbial community in contaminated soils and sediments would likely be a critical factor in the persistence and transformation of this compound. The presence of other organic compounds can also influence microbial activity, as seen in studies where phenol (B47542) feeding patterns affected the cometabolism of trichloroethylene (B50587) by enriched microbial consortia.
Bioaccumulation and Biotransformation Pathways in Aquatic and Terrestrial Organisms (excluding human systems)
While specific data for this compound is lacking, the principles of bioaccumulation for similar persistent organic pollutants (POPs) are well-established. Bioaccumulation occurs when an organism absorbs a substance at a rate faster than at which the substance is lost. For compounds like polychlorinated biphenyls (PCBs) and PBDEs, this can happen through absorption from the water via gills and skin, or through dietary consumption. mdpi.com
Uptake Kinetics and Compartmentalization in Model Organisms
Research on the structurally related compound triclosan (B1682465) (2,4,4'-trichloro-2'-hydroxydiphenyl ether) in the freshwater walking catfish Clarias magur demonstrated significant bioaccumulation from sediment. The highest concentrations were found in the liver, followed by the gill, kidney, muscle, and brain, indicating organ-specific compartmentalization. The biota-sediment accumulation factor (BSAF) was high, underscoring the potential for compounds of this class to move from environmental reservoirs into organisms.
Table 1: Bioaccumulation of Triclosan in Clarias magur from Sediment
| Tissue | Concentration Range (mg kg⁻¹) |
|---|---|
| Liver | 29.62–73.61 |
| Gill | 9.22–17.57 |
| Kidney | 5.04–9.76 |
| Muscle | 2.63–4.87 |
This table is based on data for Triclosan and is illustrative of potential compartmentalization for this compound.
Trophic Transfer Dynamics in Experimental Food Webs
Trophic transfer and biomagnification are processes where the concentration of a substance increases in organisms at successively higher levels in a food chain. For many POPs, including PCBs and PBDEs, biomagnification is a significant concern. mdpi.com The lipid content of an organism is a major factor in the bioaccumulation of these lipophilic compounds. While no specific trophic transfer studies for this compound were found, research on other halogenated diphenyl ethers in aquatic food webs indicates a potential for biomagnification.
Influence on Ecosystem Processes and Functional Diversity (e.g., nutrient cycling, primary production)
The introduction of persistent organic pollutants can have cascading effects on ecosystem processes. For example, alterations in microbial community structure due to toxicant exposure can impact nutrient cycling. Studies have shown that biochar amendments can alter the soil microbiome and enhance nutrient cycling potential. nih.gov Conversely, a persistent, toxic compound could inhibit microbial activity, slowing down key processes like nitrogen and phosphorus cycling.
Impacts on primary production are also a concern. Research on the polybrominated diphenyl ether BDE-47, for instance, has demonstrated its potential to inhibit photosynthesis in mangrove species. These effects on primary producers can have bottom-up consequences for the entire food web. Given the structural similarities, it is plausible that this compound could exert similar pressures on primary producers and microbial communities, thereby affecting broader ecosystem functions.
Enzymatic Biotransformation in Non-Human Biological Systems
The biotransformation of chlorinated compounds in organisms is often mediated by enzyme systems. Ligninolytic enzymes, such as laccase and manganese peroxidase produced by fungi, have been shown to degrade various phenolic compounds, including 2,4,6-trichlorophenol and pentachlorophenol. researchgate.net These enzymes can initiate the breakdown of complex aromatic structures.
In bacteria, dioxygenase enzymes are often involved in the initial steps of aromatic compound degradation. While specific enzymatic pathways for this compound have not been elucidated, the transformation of 2,4-dichlorodiphenyl ether by Sphingomonas sp. suggests that enzymatic cleavage of the ether bond and subsequent degradation of the resulting aromatic rings is a plausible pathway. nih.gov Further research is needed to identify the specific enzymes and metabolic routes involved in the biotransformation of this compound in various organisms.
Environmental Remediation and Mitigation Technologies Research for 2,4,4 Trichlorodiphenyl Ether
Chemical Remediation Strategies
Chemical remediation approaches leverage reactive chemical species to transform or destroy 2,4,4'-Trichlorodiphenyl ether. These methods are often rapid and can be applied to both water and soil matrices.
Advanced Oxidation Processes (AOPs) are technologies that generate highly reactive oxygen species, such as hydroxyl radicals (•OH), superoxide (B77818) radicals (O₂•⁻), and singlet oxygen (¹O₂), to oxidize persistent organic pollutants.
One study demonstrated the effective degradation of 2,4,4'-trichlorobiphenyl (B50444) using a system of Fe₃C@Fe-800 activated peroxymonosulfate (B1194676) (PMS). nih.gov This process achieved a degradation rate of 90.86% under specific laboratory conditions. nih.gov Unlike traditional AOPs that rely on hydroxyl or sulfate (B86663) radicals, this system's efficacy was attributed to the synergistic action of superoxide radicals and singlet oxygen. nih.gov The proposed mechanism involves an initial nucleophilic dichlorination reaction by O₂•⁻, followed by a ring-opening oxidation process driven by ¹O₂. nih.gov
Another approach combines soil washing with a homogeneous Fenton-like oxidation process. nih.gov In this method, surfactants are first used to extract 2,4,4'-trichlorobiphenyl from the soil into an aqueous solution. nih.gov A study found that a 10 g L⁻¹ solution of the surfactant Brij 58 achieved the highest extraction efficiency at 61.5%. nih.gov The resulting wastewater containing the solubilized PCB is then treated with a Fenton-like reaction (using Fe³⁺ and H₂O₂). The degradation efficiency in this second stage was found to be dependent on the initial concentration of the pollutant; for instance, a 34.6% removal was achieved for an initial concentration of 176 mg L⁻¹ after 9 hours of reaction. nih.gov
Photodegradation, another type of AOP, of 2,4,4'-trichlorobiphenyl adsorbed on biochar colloids has also been investigated. cityu.edu.hk While the process can degrade the compound, the biochar surface was found to inhibit the reaction compared to dissolved PCB 28. The half-life of the compound increased from 2.65 hours in deionized water to over 81 hours when adsorbed on biochar prepared at 700°C, indicating a significant sequestration effect that slows degradation. cityu.edu.hk
Table 1: Performance of Advanced Oxidation Processes (AOPs) for this compound Degradation
| AOP Technology | Matrix | Key Reagents | Performance Metric | Result | Source |
|---|---|---|---|---|---|
| Activated Peroxymonosulfate (PMS) | Aqueous | Fe₃C@Fe-800, PMS | Degradation Efficiency | 90.86% | nih.gov |
| Soil Washing + Fenton-like Oxidation | Soil/Aqueous | Brij 58, Fe³⁺, H₂O₂ | Degradation Efficiency (in washing extract) | 34.6% (for initial 176 mg L⁻¹) | nih.gov |
| Photodegradation on Biochar | Aqueous (adsorbed phase) | Simulated Solar Illumination | Half-life | Increased from 2.65 h to 81.82 h | cityu.edu.hk |
Reductive dechlorination involves the removal of chlorine atoms from the biphenyl (B1667301) structure and their replacement with hydrogen atoms. This process is a key transformation pathway for PCBs, often resulting in less chlorinated and less toxic congeners. Catalytic hydro-dechlorination (HDC) is a chemical method that employs a catalyst and a hydrogen source to achieve this transformation.
Research on the HDC of 2,4,4'-trichlorobiphenyl has shown it to be a viable remediation method under mild conditions. tandfonline.com Using a palladium on carbon (Pd/C) catalyst with triethylamine (B128534) (Et₃N) as a co-catalyst, near 100% dechlorination was achieved in 6 hours at a temperature of approximately 77°C and atmospheric pressure. tandfonline.com The dechlorination rates were observed to increase with both temperature and the dosage of the co-catalyst. tandfonline.com The reaction proceeds through a stepwise removal of chlorine atoms, forming di- and mono-chlorinated biphenyls as intermediates before ultimately yielding biphenyl as the final product. tandfonline.com The process preferentially removes chlorine atoms at the para positions (4 and 4') over the ortho position (2). tandfonline.com
Table 2: Performance of Catalytic Hydro-dechlorination (HDC) for 2,4,4'-Trichlorobiphenyl
| Technology | Catalyst | Conditions | Time | Dechlorination Efficiency | Source |
|---|---|---|---|---|---|
| Catalytic Hydro-dechlorination (HDC) | Pd/C with Et₃N | ~77°C, Atmospheric Pressure | 6 hours | ~100% | tandfonline.com |
Biological Remediation Approaches
Biological remediation, or bioremediation, utilizes living organisms—primarily microorganisms and plants—to degrade or detoxify contaminants. These approaches are often considered more environmentally friendly and cost-effective than traditional chemical or physical methods.
The bioremediation of PCBs in the environment is typically a two-stage process involving different sets of microorganisms under different conditions. nih.govwikipedia.org
Anaerobic Reductive Dechlorination: Highly chlorinated PCBs, like 2,4,4'-trichlorobiphenyl, are resistant to aerobic degradation. nih.gov However, under anaerobic (oxygen-free) conditions, specific bacteria can use PCBs as electron acceptors in a process called dehalorespiration. nih.govnih.gov This process removes chlorine atoms from the meta and para positions, converting highly chlorinated congeners into lower-chlorinated ones. oup.com Organisms from the phylum Chloroflexi, particularly Dehalococcoides species, are well-known for their ability to carry out this reductive dechlorination. researchgate.netrsc.org
Aerobic Oxidative Degradation: The lower-chlorinated biphenyls produced during the anaerobic stage are more susceptible to aerobic degradation. nih.gov Aerobic bacteria use dioxygenase enzymes to attack the biphenyl rings, leading to ring cleavage and eventual mineralization into carbon dioxide and water. usda.govtaylorfrancis.com
This sequential anaerobic-aerobic treatment has been proposed as the most effective strategy for the complete bioremediation of PCB-contaminated soils and sediments. nih.gov While specific degradation rates for 2,4,4'-trichlorobiphenyl by a particular microbial consortium are not detailed in the provided research, the general principle applies to this congener as part of a mixture of PCBs found in contaminated sites.
Phytoremediation is an emerging technology that uses plants to clean up contaminated environments. nih.gov Plants can remediate PCB-contaminated soil through several mechanisms:
Phytotransformation: The enzymatic transformation of pollutants within plant tissues. Research has shown that plants are capable of metabolizing PCBs. Specifically, one study observed that 2,4,4'-trichlorobiphenyl was hydroxylated by plant cells, a key first step in its degradation. nih.gov
Rhizoremediation: The enhancement of microbial activity in the soil surrounding plant roots (the rhizosphere). nih.gov Plants release compounds that stimulate the growth and degradative activity of soil microorganisms capable of breaking down PCBs.
Phytoextraction: The uptake of contaminants by plant roots and their translocation to the shoots. Studies using plants such as Zea mays (corn) have demonstrated the uptake of PCB 28 from soil into root and shoot tissues. nih.gov
Several plant species have been identified as having potential for PCB phytoremediation. For example, Carex aquatilis and Spartina pectinata are predicted to be effective plant treatments for PCB remediation in sediments. researchgate.net
Integration of Remediation Technologies for Enhanced Efficacy
Combining adsorption with membrane filtration, as seen in adsorptive membranes, is a prime example of technological integration. In this setup, the adsorbent provides a high-capacity sink for the contaminant, while the membrane acts as a physical barrier, preventing the passage of both the contaminant and the adsorbent particles. This not only enhances removal but can also mitigate membrane fouling by capturing foulants before they reach the membrane surface.
Another effective integrated approach is the sequential application of different technologies. For instance, a highly contaminated site could first be treated with a destructive technology like in-situ chemical oxidation (ISCO) to reduce the bulk of the contaminant mass. This could then be followed by a polishing step using adsorption or membrane filtration to remove residual contamination and meet stringent cleanup goals.
Furthermore, biological remediation processes can be integrated with physical or chemical treatments. For example, a bioreactor could be coupled with a membrane filtration system (Membrane Bioreactor - MBR) to simultaneously degrade and separate contaminants. While bioremediation might be slow for highly chlorinated compounds, pre-treatment with a process that partially dechlorinates the molecule could enhance its biodegradability.
The selection and sequencing of integrated technologies depend on a variety of site-specific factors, including the concentration and distribution of the contaminant, the hydrogeological conditions, and the ultimate remediation objectives. A carefully designed integrated remediation system can offer a robust and efficient solution for the challenging task of removing persistent organic pollutants like this compound from the environment.
Theoretical and Computational Chemistry Studies of 2,4,4 Trichlorodiphenyl Ether
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the fundamental electronic properties of molecules like 2,4,4'-Trichlorodiphenyl ether. These calculations provide insights into the molecule's geometry, stability, and reactivity. By solving the Schrödinger equation for a given molecule, it is possible to obtain a wealth of information, including optimized molecular structure, molecular orbital energies, and the distribution of electron density.
Key electronic structure parameters that can be calculated for this compound include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity.
Furthermore, these calculations can yield various reactivity descriptors that quantify different aspects of a molecule's chemical behavior. These descriptors are vital for understanding how this compound might interact with other molecules in the environment. While specific DFT studies on this compound are not abundant in the public literature, the methodologies are well-established, and the expected outputs can be illustrated.
Table 1: Illustrative Quantum Chemical Properties of a Trichlorodiphenyl Ether
| Property | Representative Value | Significance |
| Optimized Molecular Geometry | ||
| C-O-C Bond Angle | ~118-120° | Influences the overall shape and flexibility of the molecule. |
| Dihedral Angle between Phenyl Rings | ~30-50° | Determines the three-dimensional conformation and steric hindrance. |
| Electronic Properties | ||
| Dipole Moment | ~1-2 Debye | Indicates the overall polarity of the molecule, affecting its solubility and intermolecular interactions. |
| HOMO Energy | -6.0 to -7.0 eV | Relates to the ionization potential and susceptibility to electrophilic attack. |
| LUMO Energy | -1.0 to -2.0 eV | Relates to the electron affinity and susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | ~4.0-5.0 eV | A larger gap suggests higher stability and lower reactivity. |
| Reactivity Descriptors | ||
| Electronegativity (χ) | ~3.5-4.5 eV | Measures the tendency of the molecule to attract electrons. |
| Chemical Hardness (η) | ~2.0-2.5 eV | Indicates resistance to change in electron configuration. |
| Global Electrophilicity Index (ω) | ~1.5-2.5 eV | Quantifies the electrophilic nature of the molecule. |
Note: The values in this table are illustrative and represent typical ranges for chlorinated diphenyl ethers based on computational chemistry principles. They are not experimentally determined or specifically calculated values for this compound.
Molecular Dynamics Simulations of Environmental Transport and Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide detailed insights into its behavior in various environmental compartments, such as water and soil. These simulations model the interactions between the compound and its surrounding environment at an atomistic level, governed by a set of force fields that describe the potential energy of the system.
In an aqueous environment, MD simulations can be used to study the hydration of this compound, revealing how water molecules arrange themselves around the solute. This information is crucial for understanding its solubility and the thermodynamics of its transfer between different environmental phases. Key outputs from such simulations include the radial distribution function, which describes the probability of finding a water molecule at a certain distance from the solute, and the solvation free energy.
The interaction of this compound with soil and sediment components, particularly soil organic matter (SOM), is a critical factor in its environmental mobility and bioavailability. MD simulations can model the adsorption and partitioning of the molecule onto representative SOM structures. These simulations can elucidate the specific types of intermolecular interactions—such as van der Waals forces, hydrogen bonding, and π-π stacking—that govern the binding process. This level of detail is essential for predicting the compound's sequestration in soil and its potential for leaching into groundwater.
Table 2: Key Parameters from Molecular Dynamics Simulations of this compound in Environmental Media
| Simulation System | Key Parameter | Significance |
| Aqueous Solution | Solvation Free Energy | Determines the compound's water solubility and partitioning behavior. |
| Radial Distribution Functions (RDFs) | Describes the structure of water molecules around the solute, indicating the extent of hydration. | |
| Diffusion Coefficient | Quantifies the mobility of the compound in water, which is important for transport modeling. | |
| Soil Organic Matter Interface | Binding Free Energy | Indicates the strength of adsorption to soil organic matter, affecting its mobility in soil. |
| Interaction Energy Components | Decomposes the binding energy into contributions from van der Waals, electrostatic, and other forces, revealing the nature of the interaction. | |
| Conformational Changes upon Adsorption | Shows how the molecule's shape might change when it binds to a surface, which can affect its reactivity and bioavailability. |
Note: This table outlines the types of data that can be obtained from MD simulations. Specific values would be dependent on the particular force fields and simulation conditions used in a dedicated study.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Environmental Fate Prediction
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. For persistent organic pollutants like PCDEs, QSAR/QSPR models are invaluable for predicting their environmental fate and toxicity, especially when experimental data is scarce. These models are built upon the principle that the properties of a chemical are a function of its molecular structure.
The development of a QSAR/QSPR model involves several steps:
Data Collection: A dataset of compounds with known experimental values for the property of interest (e.g., n-octanol/water partition coefficient (log Kow), vapor pressure, aqueous solubility) is compiled.
Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound in the dataset. These can range from simple constitutional descriptors (e.g., molecular weight, number of chlorine atoms) to more complex quantum chemical descriptors.
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates a subset of the most relevant descriptors to the property of interest.
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.
Several studies have developed QSPR models for the entire class of 209 PCDE congeners. These models have successfully predicted key physicochemical properties that govern their environmental distribution. For instance, properties like log Kow, which indicates a chemical's tendency to partition into fatty tissues and bioaccumulate, have been modeled using descriptors related to molecular size, shape, and electronic properties.
Table 3: Examples of Molecular Descriptors Used in QSPR Models for PCDEs and Their Relevance
| Descriptor Type | Example Descriptor | Relevance to Environmental Fate |
| Constitutional | Molecular Weight | Influences diffusion, volatility, and transport processes. |
| Number of Chlorine Atoms (NCl) | Directly impacts lipophilicity and resistance to degradation. | |
| Topological | Wiener Index | Relates to molecular branching and surface area, affecting intermolecular interactions. |
| Quantum Chemical | Total Energy | Reflects the overall stability of the molecule. |
| Average Molecular Polarizability | Governs the strength of van der Waals interactions, which are important for partitioning and adsorption. | |
| Electrostatic Potential Descriptors | Provide information about the charge distribution and potential for polar interactions. |
While these models are generally developed for the entire class of PCDEs, they can be used to estimate the properties of specific congeners like this compound.
Predictive Modeling of Transformation Pathways and Product Formation
Understanding the transformation pathways of this compound in the environment is crucial for assessing the potential formation of more toxic byproducts. Computational models can be used to predict the likely degradation routes, whether through biotic or abiotic processes such as photolysis, hydrolysis, or metabolism.
Predictive models for transformation pathways can be based on several approaches:
Expert-Based Systems: These systems use a set of predefined rules based on known chemical reactions to predict the transformation products of a given molecule.
Quantum Chemical Calculations: By calculating the activation energies for different potential reaction pathways, it is possible to determine the most energetically favorable routes. For example, the homolytic cleavage of C-Cl bonds or the attack of hydroxyl radicals can be modeled to predict photodegradation products.
QSAR-like Models: Statistical models can be developed to predict the rate of degradation or the likelihood of a particular transformation occurring based on the molecular structure.
For PCDEs, a significant transformation pathway of concern is their potential to form highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) under certain conditions, such as incineration or photolysis. Computational studies have explored the mechanisms of these reactions, often involving intramolecular cyclization following the loss of a chlorine atom or hydrogen atom. The substitution pattern of the chlorine atoms on the diphenyl ether backbone is a key determinant of the potential for and the products of such transformations. For instance, the presence of chlorine atoms at the 2 and 2' positions is often considered a prerequisite for the formation of PCDDs.
Table 4: Potential Transformation Reactions of this compound and Predicted Products
| Transformation Process | Proposed Reaction Mechanism | Potential Transformation Products |
| Photodegradation | Reductive dechlorination (loss of Cl atoms) | Dichlorodiphenyl ethers, Monochlorodiphenyl ethers, Diphenyl ether |
| Photo-hydroxylation (replacement of Cl with OH) | Hydroxylated trichlorodiphenyl ethers | |
| Intramolecular cyclization | Dichlorodibenzofurans | |
| Metabolism (Biotic) | Hydroxylation by cytochrome P450 enzymes | Hydroxylated trichlorodiphenyl ethers |
| Cleavage of the ether bond | Chlorophenols | |
| Pyrolysis (Thermal) | Intramolecular cyclization with dechlorination | Dichlorodibenzofurans |
| Intramolecular cyclization with rearrangement | Dichlorodibenzo-p-dioxins (less likely for this congener) |
Note: This table lists plausible transformation pathways based on studies of related compounds. The actual products and their distribution would depend on the specific environmental conditions.
Research Gaps and Future Directions in 2,4,4 Trichlorodiphenyl Ether Studies
Elucidation of Undiscovered Environmental Transformation Pathways and Products
A critical area for future research is the complete characterization of the environmental transformation of 2,4,4'-Trichlorodiphenyl ether. While some degradation pathways have been identified, a comprehensive understanding of all relevant biotic and abiotic processes and the full spectrum of resulting transformation products is lacking.
Current knowledge on the biodegradation of related compounds, such as 2,4,4'-trichlorobiphenyl (B50444), by psychrotolerant bacteria has identified intermediates including dihydrodiols, dihydroxy compounds, and meta-cleavage products, suggesting potential pathways for this compound. nih.gov Similarly, studies on the photodegradation of the brominated analogue, 2,4,4'-tribrominated diphenyl ether, have shown that debromination and the formation of various dibenzofurans are significant transformation routes. nih.gov These findings provide valuable hypotheses for the transformation of this compound.
However, there is a pressing need for studies that specifically investigate the novel transformation products of this compound under various environmental conditions. Research should focus on identifying metabolites from microbial degradation in different environmental matrices and characterizing the products of abiotic processes like photolysis and hydrolysis. This will require the use of advanced analytical techniques capable of identifying previously unknown compounds.
Table 1: Potential Transformation Pathways and Products of this compound Based on Analogous Compounds
| Transformation Process | Analogous Compound | Observed Products/Pathways | Potential Relevance for this compound |
| Biodegradation | 2,4,4'-Trichlorobiphenyl | Dihydrodiols, dihydroxy compounds, meta-cleavage products nih.gov | Similar enzymatic pathways may lead to hydroxylated and ring-opened products. |
| Photodegradation | 2,4,4'-Tribrominated diphenyl ether | Debromination products, dibenzofurans nih.gov | Dechlorination and formation of chlorinated dibenzofurans are likely. |
Development of Integrated Analytical and Modeling Frameworks
To fully understand the environmental fate and transport of this compound and its transformation products, it is essential to develop integrated frameworks that combine advanced analytical methods with robust computational models.
Currently, analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are available for the detection of related chlorinated and brominated compounds. nih.gov These methods can be adapted and optimized for the sensitive and selective detection of this compound and its anticipated metabolites in complex environmental samples. The challenge lies in developing analytical strategies that can simultaneously quantify the parent compound and screen for a wide range of unknown transformation products.
Computational modeling is a powerful tool for predicting the environmental distribution and transformation of persistent organic pollutants. researchgate.net Studies on other polychlorinated diphenyl ethers have utilized computational models to investigate their transformation into more toxic compounds like polychlorinated dibenzo-p-dioxins and dibenzofurans. researchgate.net Future research should focus on developing and validating specific fate and transport models for this compound. These models should be integrated with analytical data to improve their predictive accuracy. Such an integrated approach would enable a more comprehensive risk assessment by predicting environmental concentrations and identifying areas of potential accumulation.
Sustainable Chemical Approaches for Synthesis and Degradation
To mitigate the environmental risks associated with this compound, future research should focus on developing sustainable chemical approaches for both its synthesis and degradation.
The current industrial synthesis of chlorinated aromatic compounds often involves harsh conditions and the use of hazardous reagents, which can lead to the formation of toxic byproducts. There is a growing interest in "green chemistry" approaches that aim to reduce the environmental impact of chemical manufacturing. ntnu.no For the synthesis of diphenyl ethers, research into biocatalytic routes, such as the use of fungal biosynthesis pathways, and transition-metal-free coupling reactions, offers promising avenues for more environmentally benign production methods. researchgate.net A patent for a cleaner synthesis of the related 2,4,4'-trichloro-2'-hydroxydiphenyl ether highlights the feasibility of reducing toxic byproducts. nih.gov
For the degradation of existing this compound contamination, sustainable technologies are needed as alternatives to conventional remediation methods, which can be energy-intensive and produce secondary pollutants. Promising areas of research include:
Microbial degradation: Studies on other chlorinated compounds have identified various bacteria and fungi capable of their degradation. mdpi.comresearchgate.net Research is needed to isolate and characterize microorganisms that can effectively degrade this compound.
Photocatalysis: Photocatalytic degradation using semiconductor materials has shown promise for the destruction of other chlorinated phenols. nih.gov This technology could be adapted for the efficient and complete mineralization of this compound into less harmful substances.
Role of Climate Change and Co-Contaminants on Environmental Fate and Behavior
The environmental fate and behavior of this compound are not static but are influenced by a range of environmental factors, including climate change and the presence of other pollutants. Understanding these interactions is crucial for predicting future environmental risks.
Climate change is expected to alter key environmental parameters that can affect the transport, partitioning, and degradation of persistent organic pollutants. researchgate.netresearchgate.net For instance, rising temperatures can increase the volatilization of semi-volatile compounds like this compound from soil and water, leading to enhanced long-range atmospheric transport. Changes in precipitation patterns and the frequency of extreme weather events could also influence its mobilization from contaminated sites. Increased UV radiation associated with climate change could accelerate its photodegradation, but the effects on the formation of toxic byproducts are unknown.
In the environment, this compound exists as part of a complex mixture of co-contaminants. These co-contaminants can influence its degradation and toxicity. For example, the presence of other organic pollutants may inhibit or enhance the microbial degradation of this compound. Furthermore, the combined toxicity of this compound with other chlorinated phenols or pollutants could be synergistic or antagonistic, leading to an underestimation of risk when considering the compound in isolation. nih.gov Future research should investigate these complex interactions through controlled laboratory and field studies to better understand the real-world behavior and impacts of this compound in a changing environment.
Q & A
Basic: What analytical methods are recommended for quantifying 2,4,4'-trichlorodiphenyl ether in environmental matrices?
Methodological Answer:
Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for quantifying PCDE-28 in environmental samples due to its high sensitivity and specificity. For aqueous matrices, solid-phase extraction (SPE) using C18 cartridges is recommended for preconcentration . In estuarine water, dissolved organic matter (DOM) can interfere with recovery rates, necessitating matrix-matched calibration or isotope dilution techniques to mitigate matrix effects . UV-VIS spectrophotometry paired with supramolecular solvent-based microextraction (e.g., using decanoic acid reverse micelles) has also demonstrated utility for rapid screening, achieving detection limits of 0.05 µg/L .
Advanced: How do phototransformation pathways of PCDE-28 differ in freshwater vs. marine systems?
Mechanistic Insights:
In freshwater, PCDE-28 undergoes direct photolysis via C-Cl bond cleavage, producing 2,4-dichlorophenol and 4-chlorophenol as primary byproducts. However, in saline environments (e.g., estuaries), DOM and halides (Cl⁻, Br⁻) catalyze indirect photolysis through reactive oxygen species (ROS) like hydroxyl radicals (•OH) and singlet oxygen (¹O₂). DOM at 5–10 mg/L enhances degradation rates by 30–40% via ROS generation, but higher concentrations (>20 mg/L) shield PCDE-28 from UV light, reducing efficiency . Advanced oxidation processes (AOPs) using Fe₃C@Fe-800-activated peroxymonosulfate (PMS) dominate via superoxide radicals (O₂•⁻) and ¹O₂, achieving >90% degradation in 60 minutes at pH 7–9 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
